K13787

NTM AHAS inhibitor MIC

K13787 (CAS: 2248016-83-1) is a pyrazolopyrimidine sulfonamide-based small molecule that functions as a selective inhibitor of acetohydroxyacid synthase (AHAS), an enzyme exclusively present in microorganisms and plants but absent in mammals. This bacterial AHAS inhibitor exhibits antimicrobial activity against multiple clinically relevant non-tuberculous mycobacteria (NTM) species, including Mycobacterium avium and Mycobacterium abscessus, and importantly, retains activity against clarithromycin (CLR)-resistant NTM strains.

Molecular Formula C14H11F2N5O4S
Molecular Weight 383.33 g/mol
Cat. No. B15568342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK13787
Molecular FormulaC14H11F2N5O4S
Molecular Weight383.33 g/mol
Structural Identifiers
InChIInChI=1S/C14H11F2N5O4S/c1-7(22)8-4-3-5-9(15)11(8)20-26(23,24)13-18-12-10(16)6-17-14(25-2)21(12)19-13/h3-6,20H,1-2H3
InChIKeyRFYWGTDWRCQLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

K13787 for Non-Tuberculous Mycobacteria (NTM) Research: Baseline Characteristics and Procurement Guide


K13787 (CAS: 2248016-83-1) is a pyrazolopyrimidine sulfonamide-based small molecule that functions as a selective inhibitor of acetohydroxyacid synthase (AHAS), an enzyme exclusively present in microorganisms and plants but absent in mammals [1]. This bacterial AHAS inhibitor exhibits antimicrobial activity against multiple clinically relevant non-tuberculous mycobacteria (NTM) species, including Mycobacterium avium and Mycobacterium abscessus, and importantly, retains activity against clarithromycin (CLR)-resistant NTM strains [2]. The compound has demonstrated in vitro growth inhibition of M. abscessus and in vivo efficacy in improving survival in M. abscessus-infected murine models [3].

K13787 in Antimicrobial Discovery: Why Generic AHAS Inhibitor Substitution Risks Experimental Failure


Generic substitution among AHAS-targeted compounds carries substantial experimental risk due to divergent activity profiles even within structurally related derivatives. The parent scaffold K13787, along with its close analogs KNT2077 and KTN2099, all share a pyrazolopyrimidine sulfonamide core, yet each exhibits distinct minimum inhibitory concentration (MIC) values against specific NTM species that preclude simple interchangeability [1]. Notably, K13787 demonstrates a unique position as the foundational lead compound for structural optimization efforts, serving as the reference benchmark against which derivative compounds are systematically compared in structure-activity relationship (SAR) studies [2]. Furthermore, K13787 displays a uniquely potent synergistic interaction with clarithromycin against M. abscessus (FIC = 0.18), a degree of synergism that may not be universally replicated across all structural analogs [3]. Selection of the precise AHAS inhibitor for experimental workflows must therefore be guided by species-specific activity data and the intended application context rather than assuming functional equivalence across this chemical series.

K13787 Evidence-Based Selection Guide: Quantitative Differentiation from Analogs and Standards


K13787 vs. KNT2099: Head-to-Head MIC Comparison for M. avium and M. abscessus

In a head-to-head comparison study, K13787 was evaluated alongside its structural derivative KNT2099 for antibacterial activity against two clinically significant NTM species. The quantitative MIC data enable direct comparator-based selection for species-specific research applications [1].

NTM AHAS inhibitor MIC

K13787 Activity Against Clarithromycin-Resistant NTM Strains

Unlike clarithromycin, the current first-line agent for NTM infections, K13787 maintains inhibitory efficacy against clarithromycin-resistant NTM clinical isolates [1]. This represents a class-level inference differentiating AHAS inhibitors from macrolide antibiotics.

CLR-resistant NTM antibacterial AHAS inhibition

K13787 In Vivo Efficacy: Survival Improvement in M. abscessus-Infected Murine Model

In a dedicated in vivo study evaluating AHAS-targeted compounds against M. abscessus infection, K13787 demonstrated a clear therapeutic effect [1]. While this is a single-compound study without direct in vivo comparator data, it provides essential proof-of-concept that AHAS inhibition with K13787 translates from in vitro activity to in vivo efficacy.

in vivo efficacy M. abscessus survival

K13787 Synergistic Interaction with Clarithromycin (FIC = 0.18) Against M. abscessus

Checkerboard synergy assays revealed that K13787 exhibits a strongly synergistic interaction when combined with clarithromycin against M. abscessus, with a fractional inhibitory concentration (FIC) index of 0.18 [1]. By convention, FIC ≤ 0.5 indicates synergism, with lower values denoting stronger synergy. This FIC value of 0.18 represents robust synergy.

synergism FIC combination therapy

K13787 Procurement: Targeted Research and Industrial Application Scenarios


Lead Compound for AHAS-Targeted Antibacterial SAR Optimization Campaigns

K13787 serves as the validated parent scaffold for systematic structure-activity relationship (SAR) studies aimed at developing next-generation AHAS inhibitors with improved potency against NTM species. As demonstrated by the K13787→KNT2099 optimization, which yielded an 8-fold improvement in MIC against M. avium (from 7.81 µg/mL to 0.98 µg/mL) and M. abscessus (from 62.5 µg/mL to 7.81 µg/mL), K13787 provides a chemically tractable starting point for medicinal chemistry campaigns [1]. Researchers can utilize K13787 as the benchmark reference compound against which all newly synthesized derivatives are quantitatively compared, enabling rigorous assessment of structural modifications on antibacterial potency.

In Vivo Chemical Probe for AHAS Inhibition in Mycobacterial Infection Models

K13787 is validated for in vivo proof-of-concept studies evaluating AHAS as a therapeutic target in mycobacterial infections. The compound has demonstrated the ability to improve survival in M. abscessus-infected murine models, confirming that AHAS inhibition translates from in vitro enzyme inhibition to a meaningful in vivo therapeutic effect [2]. This positions K13787 as a valuable tool compound for preclinical target validation studies and for benchmarking the in vivo performance of newly developed AHAS inhibitors.

Combination Therapy Research: Clarithromycin Synergy Partner for M. abscessus Studies

K13787 is uniquely suited for research into synergistic combination regimens against difficult-to-treat M. abscessus infections. The compound exhibits a strongly synergistic interaction with clarithromycin, achieving an FIC index of 0.18, which indicates robust synergy well below the standard synergism threshold of ≤ 0.5 [3]. This makes K13787 an essential component for studies investigating mechanisms of antibiotic synergy, for evaluating combination therapy approaches against CLR-resistant NTM strains, and for exploring whether AHAS inhibitors can potentiate the activity of existing macrolide antibiotics to overcome resistance mechanisms.

Reference Standard for CLR-Resistant NTM Screening and Mechanism Studies

K13787 retains antibacterial activity against clarithromycin-resistant NTM strains, providing a useful reference compound for screening panels designed to identify new chemical entities effective against drug-resistant mycobacteria [4]. In drug discovery workflows, K13787 can serve as a positive control for assays evaluating AHAS inhibition in resistant strains and as a comparator for benchmarking the activity of novel antibacterial candidates against CLR-resistant clinical isolates. This application is particularly relevant given the increasing prevalence of macrolide resistance among NTM clinical isolates worldwide.

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